7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324893
InChI: InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2
SMILES:
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol

7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol

CAS No.:

Cat. No.: VC16324893

Molecular Formula: C20H20N2O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol -

Specification

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
IUPAC Name 7-[morpholin-4-yl(phenyl)methyl]quinolin-8-ol
Standard InChI InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2
Standard InChI Key QEEPFVBIIRLELX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Introduction

Structural Characteristics and Molecular Geometry

Molecular Architecture

The title compound features a quinoline core (C₉H₇NO) fused with a hydroxyl group at position 8 and a morpholin-4-yl(phenyl)methyl substituent at position 7. The quinoline system adopts a planar conformation, while the benzene (C₆H₅) and morpholine (C₄H₉NO) rings project into distinct spatial orientations. X-ray diffraction analyses reveal that the dihedral angles between the quinoline plane and the benzene and morpholine rings are 81.05(4)° and 61.16(5)°, respectively . The benzene and morpholine rings themselves form a dihedral angle of 83.59(4)°, creating a twisted molecular geometry that influences packing interactions .

Table 1: Key Bond Lengths and Angles

ParameterValue (Å or °)Source
O1–C8 (hydroxyl group)1.3554(15)
N2–C10 (morpholine bridge)1.5195(18)
Dihedral angle (quinoline-benzene)81.05(4)°
Dihedral angle (quinoline-morpholine)61.16(5)°

Table 2: Hydrogen Bond Parameters

Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)D–H⋯A (°)
O1–H1A⋯N10.85(2)1.96(2)2.721(2)148(2)

Synthesis and Crystallization

Synthetic Route

The compound is synthesized via a one-pot condensation reaction:

  • Reactants: 8-Hydroxyquinoline (14.5 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and morpholine (8.71 g, 0.1 mol) are dissolved in acetone (25 mL) .

  • Reaction Conditions: The mixture is stirred at 305 K for 30 minutes, then left undisturbed for 48 hours .

  • Workup: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pale-brown crystals (70% yield) .

Crystallographic Refinement

Single-crystal X-ray analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.8776(10) Å, b = 7.6503(13) Å, c = 36.447(6) Å, and V = 1638.8(5) ų . The structure was solved using direct methods and refined to R₁ = 0.0374 and wR₂ = 0.0950 . Hydrogen atoms were refined using a riding model, except for the hydroxyl hydrogen (H1A), which was located in a difference Fourier map .

Table 3: Crystallographic Data

ParameterValueSource
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell volume (ų)1638.8(5)
Z4
R factor (R₁)0.0374

Biological Relevance and Derivative Activities

Structure-Activity Relationships (SAR)

The morpholine and benzyl groups in this compound may enhance pharmacokinetic properties:

  • Morpholine: Improves solubility and membrane permeability due to its polar oxygen atom .

  • Benzyl Group: Enhances lipophilicity, facilitating interaction with hydrophobic enzyme pockets .

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